TPU-0037A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

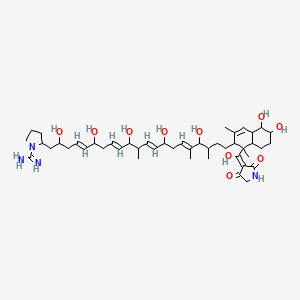

IUPAC Name |

2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+,43-40+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOJELXNKQYYOV-HTIPQZHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

841.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Antimicrobial Strategy of TPU-0037A: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of TPU-0037A, a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Disruption of Bacterial Membrane Energetics

This compound, a congener of the polyketide antibiotic lydicamycin, exerts its bactericidal effects by targeting the integrity of the bacterial cell membrane. While the precise molecular interactions are still under investigation, the current body of evidence strongly suggests that this compound, in line with other tetramic acid-containing antibiotics, functions by disrupting the proton motive force (PMF) essential for bacterial survival.[1][2] This disruption is achieved through the dissipation of both the membrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH).[1][2]

The collapse of the proton motive force has catastrophic consequences for the bacterial cell, leading to a cascade of events culminating in cell death. Key cellular processes powered by the PMF, such as ATP synthesis via ATP synthase, nutrient transport, and maintenance of ion homeostasis, are severely inhibited. The inability to generate sufficient ATP cripples the cell's energy-dependent functions, ultimately leading to metabolic collapse and lysis.

Quantitative Antimicrobial Activity

This compound demonstrates selective and potent activity against a range of Gram-positive bacteria, while Gram-negative bacteria remain largely unaffected.[3] The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, have been determined for several key bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5 |

| Bacillus subtilis | Gram-positive | 1.56 - 12.5 |

| Micrococcus luteus | Gram-positive | 1.56 - 12.5 |

| Escherichia coli | Gram-negative | >50 |

| Proteus mirabilis | Gram-negative | >50 |

| Proteus vulgaris | Gram-negative | >50 |

| Pseudomonas aeruginosa | Gram-negative | >50 |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentrations (MICs) for this compound were determined using a standardized broth microdilution method.[4][5][6] This method provides a quantitative measure of the antibiotic's potency against various microbial strains.

1. Preparation of Reagents and Media:

-

A suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB), is prepared and sterilized.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to achieve a range of final concentrations in a 96-well microtiter plate.

2. Inoculum Preparation:

-

The bacterial strains to be tested are cultured overnight on an appropriate agar (B569324) medium.

-

Several colonies are then used to inoculate a fresh broth culture, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.

-

The bacterial suspension is then diluted to the final working concentration for inoculation.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension.

-

Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.

-

The plate is incubated under appropriate atmospheric conditions and temperature (typically 35-37°C) for 16-20 hours.[4]

4. Determination of MIC:

-

Following incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity or the formation of a cell pellet at the bottom of the wells.

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for determining its antimicrobial activity.

Caption: Proposed mechanism of action of this compound.

Caption: Workflow for MIC determination by broth microdilution.

References

- 1. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining the mode of action of tetramic acid antibacterials derived from Pseudomonas aeruginosa quorum sensing signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. apec.org [apec.org]

An In-depth Technical Guide to the Antibiotic TPU-0037A

Introduction

TPU-0037A is a novel antibiotic belonging to the lydicamycin (B608755) family of natural products.[1] It is produced by the marine actinomycete Streptomyces platensis TP-A0598, which was isolated from a seawater sample in Toyama Bay, Japan. Structurally, this compound is 30-demethyllydicamycin.[2] This compound has garnered interest due to its potent activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive overview of the classification, properties, and experimental protocols related to this compound.

Classification and Physicochemical Properties

This compound is classified as a polyketide-peptide hybrid antibiotic and a congener of lydicamycin. Its chemical structure is characterized by a complex macrocyclic scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C46H72N4O10 | [1][3][4] |

| Molecular Weight | 841.08 g/mol | [1] |

| CAS Number | 485815-59-6 | [1] |

| Appearance | Colorless film | [2] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [2] |

| Origin | Streptomyces platensis TP-A0598 | [5][6] |

Antibacterial Properties and Spectrum of Activity

This compound exhibits selective and potent antibacterial activity against a range of Gram-positive bacteria. It is particularly effective against MRSA. In contrast, it shows no significant activity against Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus Smith | 3.13 |

| Staphylococcus aureus 209P | 3.13 |

| Staphylococcus aureus 56 (MRSA) | 3.13 |

| Staphylococcus aureus 58 (MRSA) | 3.13 |

| Bacillus subtilis PCI219 | 1.56 |

| Micrococcus luteus PCI1001 | 1.56 |

| Escherichia coli NIHJ | >50 |

| Pseudomonas aeruginosa B-1 | >50 |

| Klebsiella pneumoniae PCI602 | >50 |

Data sourced from Furumai T, et al. J Antibiot (Tokyo). 2002 Oct;55(10):873-80.

Mechanism of Action

While the precise mechanism of action for this compound has not been explicitly detailed in dedicated studies, its structural similarity to lydicamycin strongly suggests a comparable mode of action. Lydicamycin is known to inhibit peptide deformylase (PDF), an essential bacterial enzyme involved in protein synthesis. PDF is responsible for removing the formyl group from the N-terminus of newly synthesized polypeptides. Inhibition of this enzyme leads to the accumulation of formylated proteins, which is lethal to the bacteria.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action | MI [microbiology.mlsascp.com]

- 4. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new neuritogenetic compound BU-4514N produced by Microtetraspora sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling TPU-0037A: A Technical Guide to its Production from Streptomyces platensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and production of TPU-0037A, a potent anti-MRSA agent, from its source organism, Streptomyces platensis TP-A0598, which has since been reclassified as Streptomyces lydicamycinicus. This document details the experimental protocols for cultivation, isolation, and purification, and presents the biological activity of this compound and its congeners.

Introduction

In the ongoing search for novel antibiotics to combat multidrug-resistant pathogens, a strain of actinomycete, TP-A0598, isolated from a seawater sample in Toyama Bay, Japan, was identified as a producer of a series of anti-MRSA compounds.[1] Initially classified as Streptomyces platensis, the strain was later re-evaluated and proposed as a new species, Streptomyces lydicamycinicus, based on polyphasic taxonomy.[2] This strain produces a family of related compounds, designated TPU-0037-A, B, C, and D, which are novel congeners of lydicamycin (B608755).[1]

This compound, in particular, has demonstrated significant inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] This guide serves as a comprehensive resource for researchers interested in the biology and chemistry of this compound, providing the necessary technical details to support further investigation and development.

Biosynthesis of this compound

The biosynthesis of this compound and its related lydicamycin congeners is accomplished through a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.[2] This complex enzymatic machinery is responsible for the assembly of the molecule's characteristic structural features. The biosynthetic gene cluster (BGC) for these compounds has been identified within the genome of Streptomyces lydicamycinicus TP-A0598.[2]

Below is a conceptual representation of the PKS-NRPS biosynthetic pathway leading to the lydicamycin scaffold.

Caption: Conceptual workflow of the hybrid PKS-NRPS biosynthesis of this compound.

Experimental Protocols

The following sections detail the methodologies for the production and purification of this compound from Streptomyces lydicamycinicus TP-A0598, based on the procedures outlined by Furumai et al. (2002).[1]

Cultivation of Streptomyces lydicamycinicus TP-A0598

Seed Culture: A loopful of the strain from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (composition not specified in the available literature). The flask is incubated on a rotary shaker at 28°C for 2 days.

Production Culture: For large-scale production, a 30-liter jar fermentor is used, containing 20 liters of production medium (composition not specified). The fermentor is inoculated with the seed culture and fermentation is carried out at 28°C for 5 days with aeration and agitation.

Isolation and Purification of this compound

The purification of this compound and its congeners is a multi-step process involving column chromatography.[1]

Step 1: Adsorption Chromatography The culture broth is filtered, and the supernatant is applied to a column of Diaion HP-20 resin. The column is washed with water and then eluted with methanol (B129727).

Step 2: ODS Column Chromatography The methanol eluate is concentrated and subjected to open column chromatography on ODS silica (B1680970) gel. A stepwise gradient of increasing methanol in water is used for elution.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC) The fractions containing this compound are further purified by preparative HPLC on an ODS column. A suitable mobile phase, such as a mixture of methanol and water or acetonitrile (B52724) and water, is used for isocratic or gradient elution to yield the pure compounds.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: General workflow for the isolation and purification of this compound.

Biological Activity

This compound and its congeners exhibit selective activity against Gram-positive bacteria, including clinically significant strains of MRSA. The minimum inhibitory concentrations (MICs) are summarized in the table below.[3]

| Organism | This compound MIC (µg/mL) |

| Staphylococcus aureus Smith | 1.56 |

| Staphylococcus aureus 209P | 3.13 |

| Methicillin-resistant S. aureus (MRSA) | 1.56 - 3.13 |

| Bacillus subtilis PCI 219 | 6.25 |

| Micrococcus luteus PCI 1001 | 12.5 |

| Escherichia coli NIHJ | >50 |

| Proteus mirabilis | >50 |

| Proteus vulgaris | >50 |

| Pseudomonas aeruginosa | >50 |

Conclusion

Streptomyces lydicamycinicus TP-A0598 is a valuable source of the novel lydicamycin congener, this compound, which demonstrates promising antibacterial activity against MRSA. This technical guide provides a foundational understanding of the biosynthesis and a detailed framework for the production and purification of this compound. The information presented herein is intended to facilitate further research into the therapeutic potential of this compound and its derivatives.

References

Unveiling TPU-0037A: A Technical Guide to a Potent Lydicamycin Congener

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing search for novel antibiotics to combat the growing threat of antimicrobial resistance, natural products from microorganisms remain a vital source of inspiration and discovery. Among these, the lydicamycin (B608755) family of antibiotics, produced by Streptomyces species, has demonstrated significant activity against Gram-positive bacteria. This technical guide provides an in-depth exploration of TPU-0037A, a close structural analogue and congener of lydicamycin, also known as 30-demethyl-lydicamycin. We will delve into its relationship with lydicamycin, its biological activity, and the experimental methodologies crucial for its study.

This compound is produced by Streptomyces lydicamycinicus (formerly identified as Streptomyces sp. TP-A0598) and Streptomyces platensis TP-A0598, the same organisms that produce lydicamycin and other congeners (TPU-0037-B, C, and D).[1] Both this compound and lydicamycin are potent antibiotics effective against a range of Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Their biosynthesis follows a complex hybrid Type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway. This guide will summarize the key quantitative data, provide detailed experimental protocols, and visualize the critical pathways and workflows associated with this compound and its parent compound, lydicamycin.

Quantitative Data: A Comparative Overview

The biological activity of this compound and lydicamycin is primarily assessed by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the available quantitative data for these compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source Organism |

| This compound | C₄₆H₇₂N₄O₁₀ | 841.08 | Streptomyces platensis TP-A0598 |

| Lydicamycin | C₄₇H₇₄N₄O₁₀ | 855.1 | Streptomyces lydicus |

Table 1: Physicochemical Properties of this compound and Lydicamycin

| Target Organism | This compound MIC (µg/mL) | Lydicamycin MIC (µg/mL) | Reference |

| Staphylococcus aureus Smith | 1.56 | 3.13 | J. Antibiot. 2002, 55, 873 |

| Staphylococcus aureus 209P | 3.13 | 6.25 | J. Antibiot. 2002, 55, 873 |

| Staphylococcus aureus 55-2 (MRSA) | 3.13 | 6.25 | J. Antibiot. 2002, 55, 873 |

| Staphylococcus aureus 56-1 (MRSA) | 3.13 | 6.25 | J. Antibiot. 2002, 55, 873 |

| Bacillus subtilis PCI 219 | 1.56 | 3.13 | J. Antibiot. 2002, 55, 873 |

| Micrococcus luteus PCI 1001 | 12.5 | 25 | J. Antibiot. 2002, 55, 873 |

| Escherichia coli NIHJ | > 50 | > 100 | J. Antibiot. 2002, 55, 873; J. Antibiot. 1991, 44, 282 |

| Proteus mirabilis | > 50 | > 100 | J. Antibiot. 2002, 55, 873; J. Antibiot. 1991, 44, 282 |

| Proteus vulgaris | > 50 | Not Reported | J. Antibiot. 2002, 55, 873 |

| Pseudomonas aeruginosa | > 50 | > 100 | J. Antibiot. 2002, 55, 873; J. Antibiot. 1991, 44, 282 |

| Cryptococcus neoformans | Not Reported | 12.5 | J. Antibiot. 1991, 44, 282 |

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Lydicamycin

Experimental Protocols

Fermentation and Isolation of this compound and Lydicamycin

1. Fermentation:

-

Producing Organism: Streptomyces platensis TP-A0598.

-

Seed Culture: A loopful of spores from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium (e.g., 2% soluble starch, 1% glucose, 0.5% peptone, 0.5% yeast extract, 0.5% meat extract, 0.3% CaCO₃, pH 7.0). The flask is incubated at 28°C for 48 hours on a rotary shaker.

-

Production Culture: The seed culture (2 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of production medium (e.g., 4% soluble starch, 2% soybean meal, 0.5% dry yeast, 0.2% CaCO₃, pH 7.0). The fermentation is carried out at 28°C for 6 days on a rotary shaker.

2. Isolation and Purification:

-

Mycelial Extraction: The fermented broth is centrifuged to separate the mycelium. The mycelial cake is extracted with methanol (B129727).

-

Solvent Extraction: The methanol extract is concentrated, and the resulting aqueous residue is extracted with ethyl acetate (B1210297) at pH 7.0.

-

Silica (B1680970) Gel Chromatography: The ethyl acetate extract is concentrated and subjected to column chromatography on silica gel. The column is eluted with a stepwise gradient of chloroform (B151607) and methanol.

-

Preparative HPLC: The active fractions are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase of acetonitrile (B52724) and water.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: Target Gram-positive and Gram-negative bacteria are grown to the logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The bacterial culture is diluted to a final concentration of approximately 5 x 10⁵ CFU/ml in the test wells.

-

Serial Dilution: The test compounds (this compound and lydicamycin) are serially diluted in the broth medium in a 96-well microtiter plate.

-

Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Biosynthetic Pathway of Lydicamycins

The biosynthesis of lydicamycins is a complex process involving a hybrid PKS-NRPS assembly line. The following diagram illustrates the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of lydicamycin and this compound.

Experimental Workflow for Isolation and Purification

The following diagram outlines the general workflow for the isolation and purification of this compound and lydicamycin from the fermentation broth.

Caption: Workflow for the isolation and purification of this compound and lydicamycin.

Conclusion

This compound stands out as a potent congener of lydicamycin with significant antibacterial activity, particularly against MRSA. Its structural similarity to lydicamycin, coupled with its comparable or, in some cases, superior in vitro activity, makes it a compelling candidate for further investigation in the development of new antibiotics. The detailed experimental protocols and biosynthetic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound and the broader lydicamycin family. Further studies into the precise mechanism of action of these compounds will be crucial in advancing their journey from natural products to potential therapeutic agents.

References

Unraveling TPU-0037A: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a naturally occurring antibiotic that has garnered attention for its potent activity against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. As a congener of the complex polyketide antibiotic lydicamycin (B608755), this compound presents a compelling subject for further investigation in the ongoing search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, drawing from the foundational research in the field.

Chemical Structure and Physicochemical Properties

This compound is a macrolide antibiotic produced by the marine actinomycete Streptomyces platensis TP-A0598.[1] Its chemical formula is C46H72N4O10, with a molecular weight of 841.1 g/mol .[2][3] The structure was elucidated through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C46H72N4O10 | [2][3] |

| Molecular Weight | 841.1 g/mol | [2] |

| CAS Number | 485815-59-6 | [2][3] |

| Appearance | Colorless film | [2] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [2] |

Synthesis of this compound

Currently, a total chemical synthesis of this compound has not been reported in the scientific literature. The primary route for obtaining this complex molecule is through fermentation of the producing organism, Streptomyces platensis TP-A0598. Therefore, the "synthesis" of this compound is best understood through its biosynthesis.

Biosynthesis of Lydicamycin and its Congeners

This compound is a member of the lydicamycin family of antibiotics.[1] The biosynthesis of these complex molecules is governed by a large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster within the genome of Streptomyces platensis.[4][5][6] This biosynthetic machinery assembles the molecule from simple precursor units in a step-wise fashion.

The proposed biosynthetic pathway for lydicamycins involves the following key stages:

-

Initiation: The synthesis is initiated with a specific starter unit.

-

Elongation: A series of PKS modules sequentially add extender units, such as malonyl-CoA and methylmalonyl-CoA, to the growing polyketide chain. Each module contains a specific set of enzymatic domains that control the incorporation and modification of the extender units.

-

NRPS Module Integration: An NRPS module incorporates an amino acid residue into the structure.

-

Cyclization and Modification: The linear precursor undergoes intramolecular cyclization reactions to form the characteristic macrolactone ring and other cyclic moieties. Subsequent tailoring enzymes, such as oxidoreductases and transferases, modify the scaffold to produce the final lydicamycin congeners, including this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a culture of Streptomyces platensis TP-A0598, based on standard methods for natural product isolation.

-

Fermentation: Streptomyces platensis TP-A0598 is cultured in a suitable liquid medium under optimal conditions for antibiotic production. The fermentation broth is harvested after a specific incubation period.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the bioactive compounds.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This typically involves:

-

Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity.

-

Reverse-Phase Chromatography: Fractions containing this compound are further purified using reverse-phase chromatography (e.g., on an ODS column) with a suitable solvent system, such as a water-methanol or water-acetonitrile gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC to obtain pure this compound.

-

Structure Elucidation

The chemical structure of this compound was determined using the following analytical methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HMQC, and HMBC, are employed to elucidate the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity and Mechanism of Action

This compound exhibits selective and potent activity against a range of Gram-positive bacteria.[1] Its minimum inhibitory concentrations (MICs) against various strains have been determined.

Table 2: Antibacterial Activity of this compound (MIC in μg/mL)

| Bacterial Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 1.56 - 12.5 | [1] |

| Bacillus subtilis | 1.56 - 12.5 | [1] |

| Micrococcus luteus | 1.56 - 12.5 | [1] |

| Escherichia coli | >50 | [1] |

| Pseudomonas aeruginosa | >50 | [1] |

The precise molecular mechanism of action of this compound is not yet fully elucidated. However, as a congener of lydicamycin, it is hypothesized to share a similar mechanism. Recent studies on lydiamycin A suggest that it may inhibit bacterial peptide deformylase (PDF), an essential enzyme in bacterial protein synthesis.[7] This inhibition would disrupt protein maturation and lead to bacterial cell death. Another proposed mechanism for lydicamycins is the inhibition of bacterial protein synthesis by binding to the ribosome.[8]

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound specifically targets or modulates host or bacterial signaling pathways as its primary mechanism of action. The available data points towards the inhibition of fundamental cellular processes, such as protein synthesis, as the basis for its antibacterial activity. Further research is required to investigate any potential interactions of this compound with bacterial signaling networks.

Conclusion

This compound is a promising antibiotic with a complex chemical structure and potent activity against clinically relevant Gram-positive pathogens. While its total chemical synthesis remains an open challenge, its biosynthesis through fermentation of Streptomyces platensis is the current method of production. The elucidation of its biosynthetic pathway opens avenues for genetic engineering to produce novel analogs with improved properties. Future research should focus on delineating the precise molecular mechanism of action of this compound and exploring its potential interactions with bacterial cellular pathways to fully understand its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lydicamycin | 133352-27-9 | AL184016 | Biosynth [biosynth.com]

In-Depth Technical Guide: TPU-0037A (CAS: 485815-59-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A, also known as Antibiotic TPU-0037-A or 30-Demethyl-lydicamycin, is a polyketide antibiotic that is a structural analog of lydicamycin (B608755).[1][2] It is a secondary metabolite produced by the bacterium Streptomyces platensis TP-A0598.[2][3] This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, proposed mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 485815-59-6 | [2] |

| Molecular Formula | C46H72N4O10 | [2] |

| Molecular Weight | 841.08 g/mol | [4] |

| Synonyms | Antibiotic TPU-0037-A, 30-Demethyl-lydicamycin | [2][3] |

| Source | Streptomyces platensis TP-A0598 | [2][3] |

| Appearance | Colorless film | [2] |

| Purity | >95% by HPLC | [5] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [2] |

| Storage | Store at -20°C | [6] |

Biological Activity and Quantitative Data

This compound demonstrates potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] It is notably inactive against Gram-negative bacteria.[3] The primary quantitative measure of its antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 1.56 - 12.5 | [3] |

| Bacillus subtilis | 1.56 - 12.5 | [3] |

| Micrococcus luteus | 1.56 - 12.5 | [3] |

| Escherichia coli | >50 | [3] |

| Proteus mirabilis | >50 | [3] |

| Proteus vulgaris | >50 | [3] |

| Pseudomonas aeruginosa | >50 | [3] |

Mechanism of Action: Induction of Cell Envelope Stress

The precise molecular target of this compound has not been definitively elucidated. However, substantial evidence suggests that its mechanism of action involves the induction of cell envelope stress in Gram-positive bacteria. This is supported by studies on its congener, lydicamycin, which has been shown to cause morphological changes, including the induction of sporulation and aerial mycelium development in other actinobacteria.[7]

Transcriptomic analysis of bacteria treated with lydicamycin revealed the differential expression of genes associated with the cell envelope stress response.[7] This suggests that this compound likely disrupts the integrity or synthesis of the bacterial cell wall and/or membrane. In Gram-positive bacteria, the cell envelope stress response is a critical defense mechanism mediated by complex signaling pathways, often involving two-component systems and extracytoplasmic function (ECF) sigma factors.

Proposed Signaling Pathway

The following diagram illustrates a generalized bacterial cell envelope stress response pathway that is likely activated by this compound. In this model, damage to the cell envelope is detected by a sensor kinase, which then initiates a phosphorylation cascade, leading to the activation of a response regulator. This regulator, in turn, modulates the expression of genes involved in repairing the damage and mitigating the stress.

Caption: Proposed mechanism of this compound inducing cell envelope stress.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the MIC of this compound against a target bacterial strain.[1][8][9][10][11]

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum of the test strain, adjusted to a 0.5 McFarland standard

-

Sterile diluent (e.g., saline or broth)

-

Microplate reader

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution across the wells of the 96-well plate using the growth medium. The final volume in each well should be 50 µL. Leave a column of wells with only growth medium as a positive control (growth) and another with uninoculated medium as a negative control (sterility).

-

Inoculation: Dilute the standardized bacterial inoculum in growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this diluted inoculum to each well (except the negative control), bringing the total volume to 100 µL.

-

Incubation: Cover the plate and incubate at the optimal temperature for the test bacterium (e.g., 37°C) for 16-20 hours.

-

Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. Results can also be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.

Transcriptomic Analysis of Bacterial Response to this compound (RNA-Seq Workflow)

This protocol outlines a general workflow for analyzing the transcriptomic changes in a bacterial strain upon exposure to a sub-lethal concentration of this compound.[12][13][14][15][16]

Caption: Workflow for transcriptomic analysis of bacterial antibiotic response.

Procedure:

-

Bacterial Culture and Treatment: Grow the target bacterial strain to the mid-logarithmic phase. Split the culture into two: one treated with a sub-MIC concentration of this compound and a control group treated with the vehicle (e.g., DMSO).

-

Cell Harvesting and RNA Stabilization: After a defined exposure time, harvest the bacterial cells by centrifugation. Immediately resuspend the cell pellets in an RNA stabilization solution to preserve the transcriptomic profile.

-

RNA Extraction: Extract total RNA from the stabilized cells using a suitable commercial kit or a standard protocol involving lysis and purification.

-

rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a rRNA depletion kit to enrich for messenger RNA (mRNA).

-

cDNA Library Preparation: Convert the enriched mRNA into a cDNA library compatible with next-generation sequencing (NGS) platforms. This typically involves fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: Sequence the prepared cDNA libraries using an NGS platform.

-

Bioinformatic Analysis: Process the raw sequencing data. This includes quality control, mapping the reads to the reference genome, and performing differential gene expression (DEG) analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.

Conclusion

This compound is a promising antibiotic with potent activity against Gram-positive bacteria, including clinically relevant resistant strains like MRSA. Its likely mechanism of action through the induction of cell envelope stress presents a potential avenue for the development of new antibacterial agents. Further research is warranted to precisely identify its molecular target and to fully elucidate the signaling pathways involved in its antibacterial activity. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other novel antibiotic compounds.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. usbio.net [usbio.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Antibiotics disrupt coordination between transcriptional and phenotypic stress responses in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 15. biorxiv.org [biorxiv.org]

- 16. Advancing massive transcriptional profiling of single bacteria - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to TPU-0037A: A Novel Anti-MRSA Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037A is a polyketide antibiotic that has demonstrated significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). As a congener of the lydicamycin (B608755) family of natural products, this compound presents a promising scaffold for the development of new antibacterial agents. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and available experimental data for this compound, intended to support further research and development efforts. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided where available. Furthermore, this guide includes visualizations of the proposed biosynthetic pathway for the closely related lydicamycin, offering insights into the production of this class of compounds.

Core Compound Data

This compound is characterized by the following molecular properties:

| Property | Value | Citation |

| Molecular Formula | C46H72N4O10 | [1][2] |

| Molecular Weight | 841.0 g/mol | [2] |

| CAS Number | 485815-59-6 | [3] |

Antimicrobial Activity

This compound exhibits selective and potent activity against a range of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) have been determined for several clinically relevant strains.

| Target Organism | MIC (µg/mL) | Citation |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | |

| Bacillus subtilis | Not Specified | |

| Micrococcus luteus | Not Specified |

Experimental Protocols

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound was determined using the broth microdilution method.[4][5][6] This standard procedure is outlined below as a general protocol. Specific parameters for the original this compound studies were detailed in the primary literature.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against susceptible bacterial strains.

Materials:

-

This compound

-

Susceptible bacterial strains (e.g., MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: A culture of the test organism is grown to a specific turbidity, corresponding to a standardized cell density.

-

Serial Dilution of this compound: A stock solution of this compound is serially diluted in CAMHB within the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mechanism of Action

The precise molecular target and signaling pathway of this compound's antibacterial activity have not been fully elucidated. However, research on the closely related compound, lydicamycin, and other polyketide antibiotics provides some insights into its potential mechanism.

Recent studies on lydicamycins have shown that they can induce morphological differentiation in actinobacteria, suggesting a potential role in disrupting normal cell growth and division processes.[7] While the direct relevance to its antibacterial effect on pathogens like MRSA is still under investigation, this observation points towards a mechanism that may involve interference with cell envelope synthesis or cell division.

As a polyketide, this compound belongs to a class of antibiotics known for diverse mechanisms of action, including inhibition of protein synthesis, disruption of cell membrane integrity, and interference with nucleic acid synthesis.[8][9][10] Further investigation is required to pinpoint the specific molecular interactions of this compound within bacterial cells.

Biosynthesis of Lydicamycin Congeners

This compound is a naturally occurring compound produced by Streptomyces platensis. The biosynthesis of the related compound, lydiamycin, has been studied, and a proposed pathway involving a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster has been identified.[2][3][7][11] Understanding this pathway is crucial for potential bioengineering efforts to produce novel analogs with improved therapeutic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03414K [pubs.rsc.org]

- 9. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pure.mpg.de [pure.mpg.de]

Unveiling the Antibacterial Profile of TPU-0037A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of TPU-0037A, a novel antibiotic. The document details its activity against a range of bacterial species, outlines the experimental protocols for determining its efficacy, and explores its potential mechanism of action through a proposed signaling pathway.

Executive Summary

This compound, a congener of lydicamycin (B608755), demonstrates potent and selective activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Conversely, it exhibits no significant activity against the Gram-negative bacteria tested. This targeted spectrum suggests a specific mechanism of action, positioning this compound as a promising candidate for further investigation in the development of new anti-infective agents.

Quantitative Antibacterial Spectrum

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The available data, derived from foundational studies, is summarized below. It is important to note that the specific MIC values for each strain are part of a range reported in secondary sources, all citing the primary study by Furumai et al., 2002.[1][2]

| Bacterial Species | Gram Stain | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Methicillin-Resistant (MRSA) | 1.56 - 12.5 |

| Bacillus subtilis | Positive | Not Specified | 1.56 - 12.5 |

| Micrococcus luteus | Positive | Not Specified | 1.56 - 12.5 |

| Escherichia coli | Negative | Not Specified | >50 |

| Proteus mirabilis | Negative | Not Specified | >50 |

| Proteus vulgaris | Negative | Not Specified | >50 |

| Pseudomonas aeruginosa | Negative | Not Specified | >50 |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for this compound is performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized procedure ensures reproducibility and comparability of results.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification.

-

Dilute the standardized suspension to the final required inoculum density.

-

-

Serial Dilution of this compound:

-

Dispense a known volume of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add a corresponding volume of the this compound stock solution to the first well of each row to achieve the starting concentration.

-

Perform a two-fold serial dilution by transferring a fixed volume of the solution from each well to the subsequent well across the plate.

-

-

Inoculation:

-

Inoculate each well with the prepared bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the microtiter plates at 35-37°C for 16-20 hours under aerobic conditions.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound in which there is no visible growth.

-

Experimental workflow for MIC determination.

Proposed Mechanism of Action: Induction of Cell Envelope Stress

While the precise molecular target of this compound has not been definitively elucidated, its structural similarity to lydicamycin suggests a potential mechanism involving the induction of cell envelope stress in Gram-positive bacteria. This hypothesis is supported by transcriptomic studies of bacteria treated with lydicamycin, which show an upregulation of genes associated with the cell envelope stress response. This response is a crucial bacterial defense mechanism against damage to the cell wall or membrane.

A generalized signaling pathway for the cell envelope stress response that may be triggered by this compound is depicted below.

Proposed cell envelope stress signaling pathway.

Conclusion

This compound demonstrates a promising antibacterial profile with potent activity against Gram-positive bacteria and a lack of activity against Gram-negative species. This selectivity, coupled with its potential mechanism of inducing cell envelope stress, makes it a valuable lead compound for the development of novel therapeutics to combat bacterial infections, particularly those caused by resistant strains like MRSA. Further research is warranted to elucidate its precise molecular target and to evaluate its in vivo efficacy and safety profile.

References

Unveiling the Potency of TPU-0037A: A Technical Guide to its Activity Against Gram-Positive Bacteria

For Immediate Release

This technical guide provides an in-depth analysis of the antibacterial agent TPU-0037A, focusing on its efficacy against Gram-positive bacteria. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on its spectrum of activity, presents experimental methodologies for its evaluation, and visually represents its proposed mechanism of action.

Core Findings on Antibacterial Activity

This compound, a congener of the antibiotic lydicamycin, demonstrates potent and selective activity against a range of Gram-positive bacteria. Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. In contrast, the compound shows limited to no activity against Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Species | Strain | Gram Staining | MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Gram-positive | 1.56 - 12.5 |

| Bacillus subtilis | - | Gram-positive | 1.56 - 12.5 |

| Micrococcus luteus | - | Gram-positive | 1.56 - 12.5 |

| Escherichia coli | - | Gram-negative | >50 |

| Proteus mirabilis | - | Gram-negative | >50 |

| Proteus vulgaris | - | Gram-negative | >50 |

| Pseudomonas aeruginosa | - | Gram-negative | >50 |

Experimental Protocols

The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, a crucial metric for assessing its antibacterial potency.

Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method is employed to determine the MIC of this compound against both Gram-positive and Gram-negative bacteria.

1. Preparation of Bacterial Inoculum:

- Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.

- Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- The bacterial suspension is further diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound Dilutions:

- A stock solution of this compound is prepared in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

- Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

3. Inoculation and Incubation:

- Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared bacterial suspension.

- Positive (bacteria and broth without antibiotic) and negative (broth only) control wells are included.

- The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) for this compound.

Caption: Workflow for MIC determination of this compound.

Postulated Mechanism of Action: A Logical Framework

While the precise molecular target of this compound is not yet fully elucidated, its selective activity against Gram-positive bacteria suggests a mechanism targeting cellular components unique to this bacterial group. A logical framework for its potential mechanism is presented below.

Caption: Logical framework for the selective activity of this compound.

TPU-0037A: A Novel Antibiotic Candidate Against Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents.[1][2] TPU-0037A, a congener of lydicamycin (B608755) isolated from Streptomyces platensis, has demonstrated promising antibacterial activity specifically targeting Gram-positive bacteria, including various strains of MRSA.[3][4] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, in vitro efficacy, and the experimental methodologies relevant to its evaluation. While in vivo efficacy data and a detailed mechanism of action are still under investigation, this guide serves as a foundational resource for researchers in the field of antibiotic drug discovery.

Chemical and Physical Properties

This compound is a structural analogue of lydicamycin, sharing a novel skeletal type.[5][6] Its fundamental properties are crucial for its characterization and formulation in research settings.

| Property | Value |

| Molecular Formula | C₄₆H₇₂N₄O₁₀[5][6][7] |

| Molecular Weight | 841.0 g/mol [5][6][7] |

| CAS Number | 485815-59-6[3][7] |

| Purity | >95% by HPLC[5][6][8] |

| Appearance | Colorless film[5] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO[5] |

| Source | Isolated from Streptomyces sp.[4][5] |

In Vitro Antimicrobial Activity

This compound exhibits selective and potent activity against Gram-positive bacteria while showing significantly less effectiveness against Gram-negative strains.[3][4][9]

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of this compound against a panel of bacteria.

| Bacterial Type | Organism | MIC (µg/mL) |

| Gram-Positive | Methicillin-Resistant S. aureus (MRSA) | 1.56 - 12.5[3][4][9] |

| Bacillus subtilis | 1.56 - 12.5[3][4][9] | |

| Micrococcus luteus | 1.56 - 12.5[3][4][9] | |

| Gram-Negative | Escherichia coli | >50[3][4][9] |

| Proteus mirabilis | >50[3][4][9] | |

| Proteus vulgaris | >50[3][4][9] | |

| Pseudomonas aeruginosa | >50[3][4][9] |

Experimental Protocol: MIC Determination (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on standard laboratory practices.

Caption: Workflow for MIC determination via broth microdilution.

-

Preparation of Bacterial Inoculum: A suspension of the MRSA test strain is prepared in a sterile saline solution and adjusted to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: A stock solution of this compound is serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under ambient air at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

In Vivo Efficacy and Preclinical Models

Specific in vivo studies detailing the efficacy of this compound in animal models are not yet widely published. However, a standard murine skin infection model is a common preclinical method to evaluate the therapeutic potential of anti-MRSA agents.[1][10]

Experimental Protocol: Murine MRSA Skin Infection Model

The following protocol outlines a generalized workflow for assessing the in vivo efficacy of a topical anti-MRSA agent.

Caption: Murine model workflow for testing topical anti-MRSA agents.

-

Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.

-

Infection: Following anesthesia, a full-thickness wound is created on the dorsum of each mouse. A defined inoculum of a bioluminescent MRSA strain (e.g., USA300) is applied directly to the wound.[10]

-

Treatment: Mice are randomized into control (vehicle) and treatment groups. The test compound, formulated as a topical agent, is applied to the wound at predetermined time points (e.g., once or twice daily).

-

Monitoring: The progression of the infection is monitored non-invasively by measuring bacterial bioluminescence using an in vivo imaging system. This allows for the quantification of bacterial burden over time.[10]

-

Endpoint Analysis: At the end of the study period, the skin tissue surrounding the wound is excised, homogenized, and plated on selective agar (B569324) to determine the final bacterial load (Colony Forming Units - CFU). Efficacy is determined by the logarithmic reduction in CFU in the treated group compared to the control group.

Spectrum of Activity and Classification

The known data clearly positions this compound as a selective agent against Gram-positive bacteria. This specificity is a key characteristic in its potential development.

Caption: Antibacterial spectrum and classification of this compound.

Conclusion and Future Directions

This compound is a promising novel antibiotic lead compound with demonstrated potent and selective in vitro activity against MRSA and other Gram-positive bacteria.[3][4][9][11] Its distinct activity profile warrants further investigation into its mechanism of action, resistance development potential, and in vivo efficacy. Future research should prioritize elucidating its molecular target, conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, and evaluating its performance in various preclinical infection models to fully assess its therapeutic potential as a next-generation anti-MRSA agent.

References

- 1. Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. usbio.net [usbio.net]

- 6. scbt.com [scbt.com]

- 7. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 8. lancetechltd.com [lancetechltd.com]

- 9. tpu 0037a — TargetMol Chemicals [targetmol.com]

- 10. Noninvasive in vivo imaging to evaluate immune responses and antimicrobial therapy against Staphylococcus aureus and USA300 MRSA skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biosynthesis of Lydicamycin and its Congener TPU-0037A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lydicamycin (B608755) and its congeners, such as TPU-0037A, represent a class of potent polyketide antibiotics with significant therapeutic potential. Produced by the marine actinomycete Streptomyces lydicamycinicus (formerly known as Streptomyces sp. TP-A0598), these molecules exhibit a unique hybrid nonribosomal peptide-polyketide (NRPS-PKS) scaffold.[1][2] This guide provides a comprehensive overview of the biosynthetic pathway of these complex natural products, detailing the genetic and enzymatic machinery involved. It is intended to serve as a valuable resource for researchers engaged in natural product biosynthesis, antibiotic discovery, and the development of novel therapeutic agents.

The Lydicamycin Biosynthetic Gene Cluster

The production of lydicamycin and its analogs is orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster encodes a suite of enzymes, including a type I polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS), which work in a coordinated assembly-line fashion to construct the core molecular framework.[1][3] Bioinformatic analysis of the BGC has been instrumental in proposing the biosynthetic pathway and understanding the origin of the structural diversity observed among the lydicamycin congeners.[2]

The Biosynthetic Pathway of Lydicamycin and this compound

The biosynthesis of lydicamycin is a multi-step process initiated by the formation of a unique starter unit derived from the amino acid arginine.[1] This is followed by the sequential addition of extender units by the modular PKS and NRPS enzymes, culminating in cyclization and subsequent modifications to yield the final products.[4]

Key Biosynthetic Steps:

-

Starter Unit Formation: The pathway is proposed to commence with the enzymatic conversion of arginine to an amidinopyrrolidine starter unit.[1]

-

Polyketide Chain Elongation: The PKS modules catalyze the iterative condensation of malonyl-CoA and methylmalonyl-CoA extender units to build the polyketide backbone. The specific sequence and number of these modules dictate the length and initial pattern of the polyketide chain.[4]

-

NRPS-mediated Amino Acid Incorporation: The NRPS module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing chain.

-

Cyclization and Release: A terminal thioesterase (TE) domain catalyzes the release of the fully assembled chain from the enzyme complex, often accompanied by an intramolecular cyclization to form the characteristic macrolactam ring of lydicamycin.

-

Post-PKS/NRPS Modifications: Following the assembly line, the initial product undergoes a series of tailoring reactions, including hydroxylations and methylations, catalyzed by enzymes encoded within the BGC. These modifications give rise to the various lydicamycin congeners, including this compound.[4] this compound is specifically the 30-demethyllydicamycin.[5]

Quantitative Data on Lydicamycin Biosynthesis

While detailed kinetic data for the individual enzymes in the lydicamycin pathway are not extensively available in the public domain, the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains provide a measure of its biological activity.

| Bacterium | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 1.56 - 12.5 |

| Bacillus subtilis | 1.56 - 12.5 |

| Micrococcus luteus | 1.56 - 12.5 |

| Escherichia coli | >50 |

| Proteus mirabilis | >50 |

| Proteus vulgaris | >50 |

| Pseudomonas aeruginosa | >50 |

| Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacteria.[6] |

Experimental Protocols

Elucidating the biosynthetic pathway of complex natural products like lydicamycin involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Inactivation of the Lydicamycin Biosynthetic Gene Cluster via CRISPR-Cas9

This protocol describes the targeted inactivation of a core PKS gene within the lydicamycin BGC to abolish production and confirm the cluster's role.

Materials:

-

Streptomyces lydicamycinicus strain

-

CRISPR-Cas9 editing plasmid (e.g., pKCcas9dO)[4]

-

sgRNA expression cassette targeting the PKS gene

-

Homology-directed repair templates

-

E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

-

Appropriate antibiotics for selection

-

Standard media for Streptomyces and E. coli growth (e.g., ISP4, MS agar)

Procedure:

-

sgRNA Design and Plasmid Construction:

-

Design a 20-bp sgRNA sequence targeting a conserved and essential domain of a core PKS gene within the lydicamycin BGC.

-

Clone the sgRNA expression cassette and the homology-directed repair templates into the CRISPR-Cas9 editing plasmid. The repair templates should contain flanking regions of the target gene with the desired deletion or mutation.

-

-

Plasmid Transfer to Streptomyces:

-

Transform the constructed plasmid into a suitable E. coli conjugation donor strain.

-

Perform intergeneric conjugation between the E. coli donor and Streptomyces lydicamycinicus. Plate the conjugation mixture on MS agar (B569324) supplemented with appropriate antibiotics to select for exconjugants.

-

-

Selection and Verification of Mutants:

-

Incubate the plates until exconjugants appear.

-

Isolate individual colonies and screen for the desired gene inactivation by PCR using primers flanking the target region.

-

Confirm the deletion or mutation by Sanger sequencing.

-

-

Phenotypic Analysis:

-

Cultivate the wild-type and mutant strains under production conditions.

-

Extract the secondary metabolites and analyze by LC-MS to confirm the abolishment of lydicamycin and this compound production in the mutant strain.

-

Heterologous Expression of the Lydicamycin Biosynthetic Gene Cluster

This protocol outlines the expression of the entire lydicamycin BGC in a heterologous host to facilitate production and engineering studies.

Materials:

-

Genomic DNA from Streptomyces lydicamycinicus

-

A suitable heterologous host strain (e.g., Streptomyces coelicolor M1146)[7]

-

An integrative expression vector (e.g., pSET152-based)[8]

-

Restriction enzymes and DNA ligase

-

PCR reagents

-

Standard molecular biology reagents and equipment

Procedure:

-

Cloning of the BGC:

-

Amplify the entire lydicamycin BGC from the genomic DNA of S. lydicamycinicus using high-fidelity PCR. This may require amplifying the cluster in several overlapping fragments.

-

Assemble the full-length BGC into the integrative expression vector using standard cloning techniques (e.g., Gibson assembly or restriction-ligation).

-

-

Transformation into the Heterologous Host:

-

Introduce the expression construct into the chosen heterologous Streptomyces host via protoplast transformation or conjugation.

-

Select for transformants containing the integrated BGC using appropriate antibiotic markers.

-

-

Verification of Integration:

-

Confirm the correct integration of the BGC into the host genome by PCR and Southern blot analysis.

-

-

Production and Analysis:

-

Cultivate the heterologous expression strain under various fermentation conditions to optimize the production of lydicamycin and its congeners.

-

Extract and analyze the secondary metabolites by LC-MS and NMR to confirm the production of the desired compounds.

-

Purification and Characterization of this compound

This protocol describes the isolation and purification of this compound from the culture broth of Streptomyces lydicamycinicus.

Materials:

-

Fermentation broth of S. lydicamycinicus

-

Diaion HP-20 resin

-

ODS (C18) silica (B1680970) gel

-

HPLC system with a preparative C18 column

-

Solvents for chromatography (e.g., methanol (B129727), acetonitrile, water)

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Initial Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Apply the supernatant to a column packed with Diaion HP-20 resin.

-

Wash the column with water and then elute the adsorbed compounds with methanol.

-

-

ODS Column Chromatography:

-

Concentrate the methanol eluate under reduced pressure.

-

Subject the concentrated extract to ODS column chromatography, eluting with a stepwise gradient of methanol in water.

-

-

Preparative HPLC:

-

Pool the fractions containing this compound (identified by analytical HPLC and bioassay).

-

Further purify the active fractions by preparative HPLC on a C18 column using an appropriate mobile phase (e.g., acetonitrile-water gradient).

-

-

Final Purification and Characterization:

-

Collect the peak corresponding to this compound and concentrate it.

-

Lyophilize the purified compound to obtain a solid powder.

-

Confirm the identity and purity of this compound by high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[9]

-

Visualizations

Caption: Proposed biosynthetic pathway of lydicamycin and this compound.

Caption: Experimental workflows for studying lydicamycin biosynthesis.

References

- 1. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]

- 4. ask-force.org [ask-force.org]

- 5. usbio.net [usbio.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Heterologous Expression of Pseudouridimycin and Description of the Corresponding Minimal Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

- 9. researchgate.net [researchgate.net]

The Tetramic Acid Moiety in TPU-0037A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037A, a potent anti-methicillin-resistant Staphylococcus aureus (MRSA) agent, is a naturally occurring antibiotic belonging to the 3-decalinoyltetramic acid class. Isolated from Streptomyces platensis TP-A0598 (reclassified as Streptomyces lydicamycinicus), this congener of lydicamycin (B608755) features a core tetramic acid moiety that is crucial for its biological activity. This technical guide provides a comprehensive overview of the tetramic acid core of this compound, including its antibacterial properties, proposed mechanism of action, and biosynthetic origins. The information presented herein is intended to support further research and development of tetramic acid-based antibacterial agents.

Introduction to this compound and the Tetramic Acid Moiety

This compound is a member of the lydicamycin family of antibiotics, characterized by a complex polyketide structure.[1] At its core lies a tetramic acid (pyrrolidine-2,4-dione) ring, a feature common to a broad range of biologically active natural products. The tetramic acid moiety is known to be a key pharmacophore, with its unique chemical properties contributing to the antibacterial efficacy of these compounds. The structure of this compound is distinguished by a 3-decalinoyl substituent on the tetramic acid ring.

Antibacterial Activity of this compound and its Congeners

This compound exhibits significant activity against a range of Gram-positive bacteria, most notably MRSA. Its antibacterial efficacy, along with that of its congeners, has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).

Table 1: Minimum Inhibitory Concentrations (MICs) of TPU-0037 Congeners (µg/mL)

| Compound | S. aureus 209P | S. aureus Smith | S. aureus 55-256 (MRSA) | B. subtilis PCI219 | M. luteus IFO3333 | E. coli NIHJ | P. aeruginosa IFO3445 |

| This compound | 3.13 | 3.13 | 3.13 | 1.56 | 0.78 | >50 | >50 |

| TPU-0037B | 6.25 | 6.25 | 6.25 | 3.13 | 1.56 | >50 | >50 |

| TPU-0037C | 12.5 | 12.5 | 12.5 | 6.25 | 3.13 | >50 | >50 |

| TPU-0037D | 6.25 | 6.25 | 6.25 | 3.13 | 1.56 | >50 | >50 |

| Lydicamycin | 3.13 | 3.13 | 3.13 | 1.56 | 0.78 | >50 | >50 |

Data compiled from available literature.[1][2][3]

The Tetramic Acid Moiety and the Proposed Mechanism of Action

The antibacterial mechanism of tetramic acid-containing compounds is multifaceted, with evidence pointing towards two primary, interconnected modes of action: disruption of bacterial membrane potential and metal chelation.

Disruption of Bacterial Membrane Potential

The tetramic acid moiety can function as a protonophore, a lipid-soluble molecule that can transport protons across the bacterial cell membrane. This action dissipates the crucial proton motive force (PMF), which is essential for ATP synthesis, nutrient transport, and other vital cellular processes. The disruption of the transmembrane pH gradient and electrical potential ultimately leads to bacterial cell death.

References

For Researchers, Scientists, and Drug Development Professionals

Executive Summary